

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sodium Mandelate

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Compound of Interest

Compound Name: Sodium mandelate

Cat. No.: B087138

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Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **sodium mandelate** in pharmaceutical formulations. The method is suitable for routine quality control and assay of the active pharmaceutical ingredient (API). Additionally, a protocol for the chiral separation of mandelic acid enantiomers is provided for applications requiring stereospecific analysis.

Introduction

Sodium mandelate is the sodium salt of mandelic acid, an aromatic alpha-hydroxy acid. It is utilized in various pharmaceutical and cosmetic applications, often for its antibacterial properties. Accurate and precise quantification of **sodium mandelate** is crucial for ensuring the quality, safety, and efficacy of these products. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity.

This document provides a comprehensive guide for the HPLC analysis of **sodium mandelate**, including a detailed experimental protocol for an achiral assay, system suitability requirements, and performance data. A method for chiral separation is also described.

Achiral Quantitative Analysis of Sodium Mandelate

This method is designed for the routine assay of **sodium mandelate** in raw materials and finished pharmaceutical products.

2.1. Chromatographic Conditions

A summary of the HPLC conditions for the achiral analysis is presented in Table 1.

Parameter	Value
Column	C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water:Phosphoric Acid (30:70:0.1, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	212 nm
Run Time	10 minutes

Table 1: HPLC Conditions for Achiral Analysis of **Sodium Mandelate**

2.2. Experimental Protocol

2.2.1. Reagents and Materials

- **Sodium Mandelate** Reference Standard
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Phosphoric Acid (85%)
- 0.45 µm Syringe Filters

2.2.2. Mobile Phase Preparation

- Carefully measure 700 mL of HPLC grade water into a 1 L volumetric flask.
- Add 1.0 mL of 85% phosphoric acid and mix thoroughly.
- Add 300 mL of acetonitrile and bring to volume with water.
- Degas the mobile phase by sonication or vacuum filtration.

2.2.3. Standard Solution Preparation (100 µg/mL)

- Accurately weigh approximately 10 mg of **Sodium Mandelate** Reference Standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.

2.2.4. Sample Preparation (from a solid dosage form)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 10 mg of **sodium mandelate** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the **sodium mandelate**.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.

2.3. System Suitability and Performance Data

The system suitability parameters should be established to ensure the performance of the chromatographic system. The expected performance data for this method is summarized in Table 2.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	~1.2
Theoretical Plates	≥ 2000	> 3000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$	< 1.0%
Retention Time	-	~4.5 min
Linearity (Correlation Coefficient, r^2)	≥ 0.999	0.9998
Limit of Detection (LOD)	-	0.02 mg/L[1][2][3]
Limit of Quantification (LOQ)	-	0.075 mg/L[1][2][3]

Table 2: System Suitability and Performance Data for Achiral HPLC Method

Chiral Separation of Mandelic Acid Enantiomers

For applications requiring the separation and quantification of the (R)- and (S)-enantiomers of mandelic acid, a chiral HPLC method is necessary. This is particularly relevant in the analysis of biological samples where mandelic acid is a metabolite of styrene.[4][5]

3.1. Chromatographic Conditions

A summary of the HPLC conditions for the chiral separation is presented in Table 3.

Parameter	Value
Column	CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[6]
Mobile Phase	n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)[6]
Flow Rate	0.5 - 1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Detection Wavelength	230 nm[6]

Table 3: HPLC Conditions for Chiral Separation of Mandelic Acid

3.2. Experimental Protocol

3.2.1. Reagents and Materials

- (±)-Mandelic Acid Reference Standard
- n-Hexane (HPLC Grade)
- Isopropanol (HPLC Grade)
- Trifluoroacetic Acid (TFA) (HPLC Grade)
- 0.45 µm Syringe Filters (PTFE)

3.2.2. Mobile Phase Preparation

- In a suitable container, mix 800 mL of n-hexane with 200 mL of isopropanol.
- Add 1.0 mL of TFA to the mixture and mix thoroughly.
- Degas the mobile phase before use.

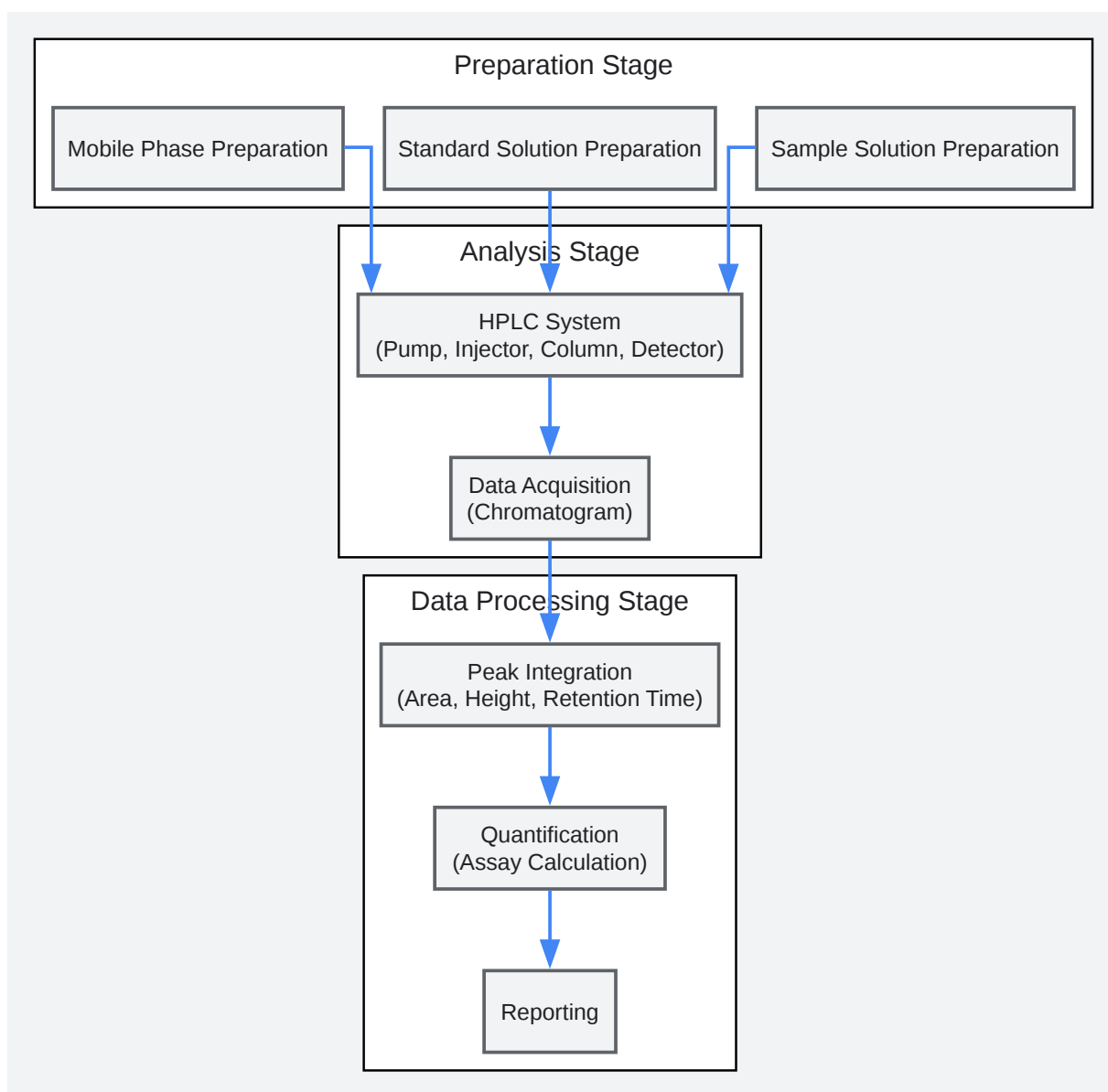
3.2.3. Standard and Sample Preparation

Prepare standard and sample solutions in the mobile phase at the desired concentration and filter through a 0.45 μm PTFE syringe filter before injection.

3.3. Expected Results

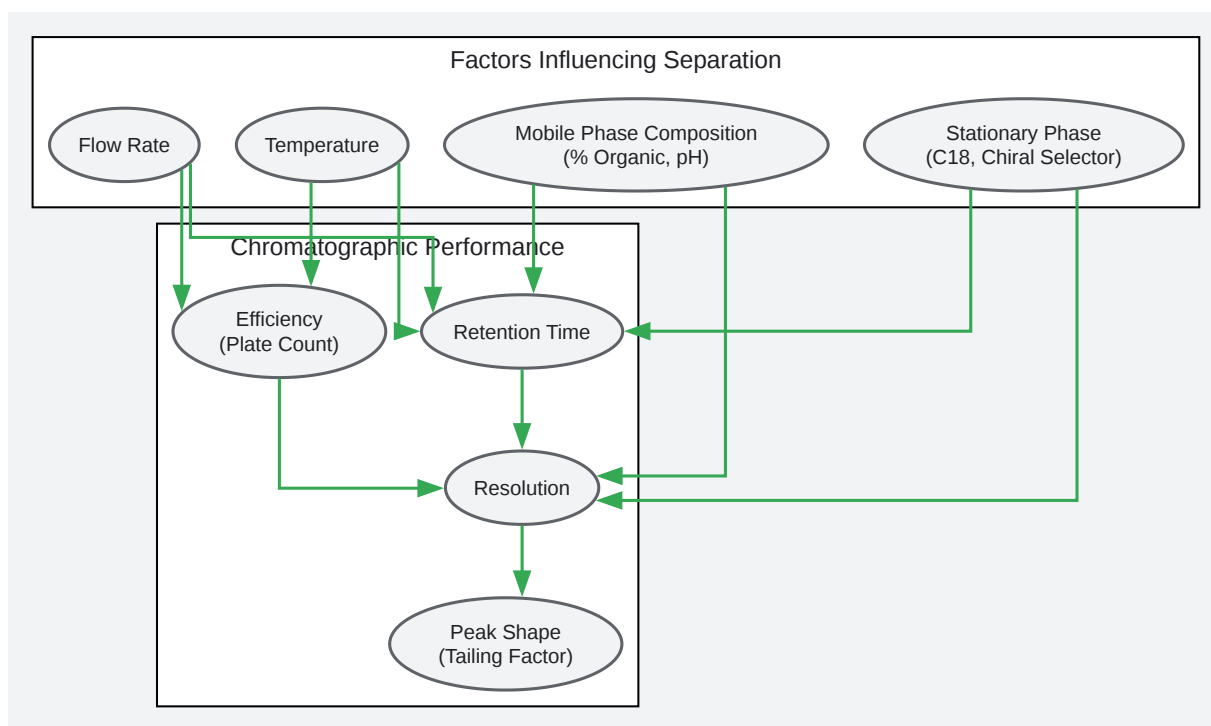
This method should provide baseline resolution of the (R)- and (S)-mandelic acid enantiomers. [6] The elution order of the enantiomers should be determined by injecting a standard of a single enantiomer, if available.[6]

Visualizations



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Caption: Experimental workflow for HPLC analysis.



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Caption: Factors influencing HPLC separation.

Conclusion

The methods presented in this application note are suitable for the routine quantitative analysis and chiral separation of **sodium mandelate** and mandelic acid. The achiral method is simple, rapid, and robust, making it ideal for quality control environments. The chiral method provides excellent resolution for enantiomeric purity testing. Proper system suitability testing should always be performed to ensure the validity of the results.

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